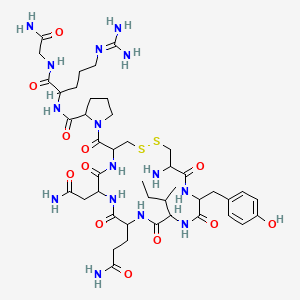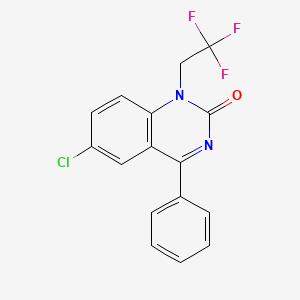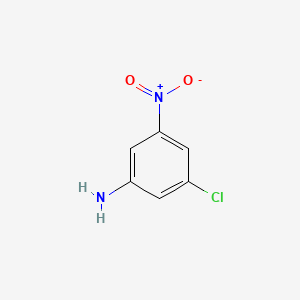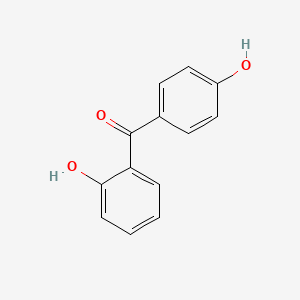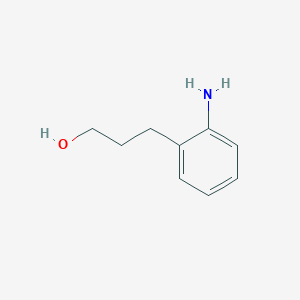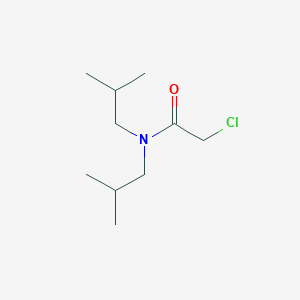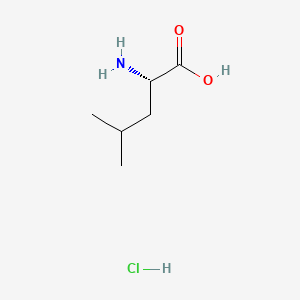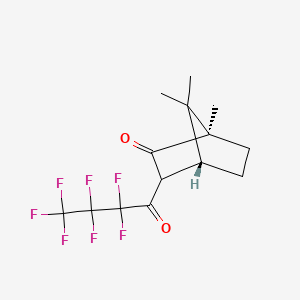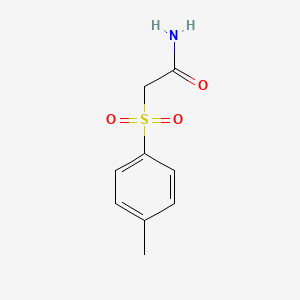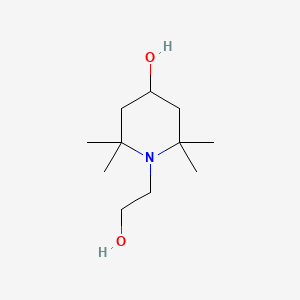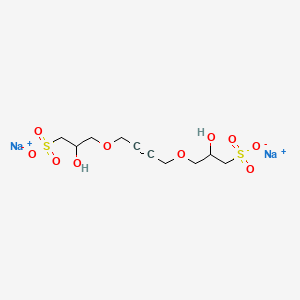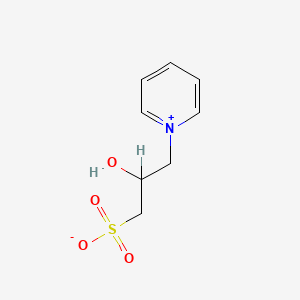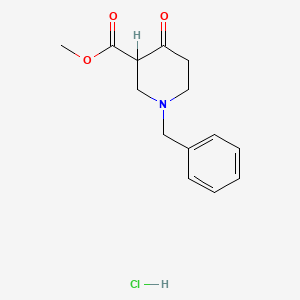
N-(4-Ethylphenyl)maleimide
Overview
Description
N-(4-Ethylphenyl)maleimide: is an organic compound with the molecular formula C₁₂H₁₁NO₂ . It is a derivative of maleimide, where the nitrogen atom is substituted with a 4-ethylphenyl group. This compound is known for its applications in various fields, including organic synthesis, polymer chemistry, and materials science.
Mechanism of Action
Target of Action
The primary target of N-(4-Ethylphenyl)maleimide is the membrane enzyme, β(1,3)glucan synthase . This enzyme plays a crucial role in the biosynthesis of chitin and β(1,3)glucan, which are key components of the fungal cell wall .
Mode of Action
This compound: interacts with its target by functioning as a nucleophilic catalyst . It facilitates the synthesis of diverse organic compounds . The maleimide functionality of the compound can readily react with a number of other moieties, providing access to a wide variety of potentially useful variants .
Biochemical Pathways
The action of This compound affects the biosynthesis of chitin and β(1,3)glucan . These are components of the fungal cell wall, and their biosynthesis is crucial for the growth and survival of fungi . By inhibiting this pathway, this compound can potentially disrupt the structural integrity of the fungal cell wall .
Pharmacokinetics
The ADME properties of This compound It’s known that the compound is a white crystalline solid, exhibiting a melting point of 142° c and a boiling point of 212° c . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effect on the biosynthesis of chitin and β(1,3)glucan . By inhibiting these key components of the fungal cell wall, the compound can disrupt the structural integrity of the cell wall, potentially leading to the death of the fungal cells .
Biochemical Analysis
Biochemical Properties
N-(4-Ethylphenyl)maleimide plays a significant role in biochemical reactions, particularly as a nucleophilic catalyst. It interacts with various enzymes and proteins, forming stable thioether bonds with sulfhydryl groups. This interaction is highly specific at pH levels between 6.5 and 7.5, making it a valuable tool in the study of protein function and enzyme activity . Additionally, this compound has been shown to inhibit certain enzymes, such as protein kinases, which are crucial in intracellular signaling pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall, thereby exhibiting antifungal properties . Moreover, this compound’s interaction with protein kinases can lead to alterations in cell signaling, impacting processes such as cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable thioether bonds with sulfhydryl groups on proteins. This interaction occurs through a nucleophilic attack of the thiolate anion on the maleimide group, resulting in the formation of a non-reversible thioether bond . Additionally, this compound can inhibit enzyme activity by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as pH and temperature. Over prolonged periods, this compound may undergo hydrolysis, leading to a decrease in its reactivity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as enzyme inhibition and antifungal activity. At higher doses, this compound can cause toxic effects, including skin and eye irritation, respiratory issues, and potential systemic toxicity . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as monoglyceride lipase and fatty acid amide hydrolase . These interactions can influence metabolic flux and metabolite levels, affecting processes such as lipid metabolism and energy production. The compound’s ability to inhibit specific enzymes makes it a valuable tool in the study of metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through both passive and active mechanisms. It can diffuse across cell membranes due to its small size and nonpolar nature, but it may also interact with specific transporters and binding proteins that facilitate its movement . The compound’s localization and accumulation within cells can impact its activity and function, influencing the overall outcome of biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with protein kinases and other enzymes can lead to its accumulation in regions where these proteins are active, thereby modulating cellular processes at a localized level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)maleimide typically involves the reaction of maleic anhydride with 4-ethylaniline. The process can be summarized in the following steps:
Formation of Maleamic Acid: Maleic anhydride reacts with 4-ethylaniline to form N-(4-ethylphenyl)maleamic acid.
Cyclization: The maleamic acid undergoes cyclization to form this compound. This step often requires the use of dehydrating agents such as acetic anhydride or phosphorus oxychloride.
The reaction conditions usually involve heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of maleimides, including this compound, often employs a catalytic process. A notable method involves the use of a reusable catalyst composed of supported orthophosphoric acid and its amine salt mixture. This method enhances productivity and yield while minimizing corrosion issues .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)maleimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the maleimide ring.
Cycloaddition Reactions: It can undergo Diels-Alder reactions with dienes to form cyclohexene derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl halides can be used to introduce various substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Diels-Alder Reaction: Typically involves dienes like 2,5-dimethylfuran under mild heating conditions.
Cross-Coupling: Palladium catalysts and aryl halides are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions include substituted maleimides, cyclohexene derivatives, and various aryl-substituted maleimides.
Scientific Research Applications
N-(4-Ethylphenyl)maleimide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of thermally stable polymers.
Organic Synthesis: Serves as a nucleophilic catalyst in the synthesis of diverse organic compounds.
Biochemistry: Employed as a reagent in biochemical studies, particularly in protein labeling and crosslinking.
Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmaleimide
- N-(4-Chlorophenyl)maleimide
- N-(4-Bromophenyl)maleimide
- N-(4-Methoxyphenyl)maleimide
Uniqueness
N-(4-Ethylphenyl)maleimide is unique due to the presence of the 4-ethylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and its interactions with other molecules, making it suitable for specific applications where other maleimide derivatives may not be as effective .
Properties
IUPAC Name |
1-(4-ethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVHFKZQDVQILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335015 | |
| Record name | N-(4-Ethylphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76620-00-3 | |
| Record name | N-(4-Ethylphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-ETHYLPHENYL)MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-(alkyl-substituted phenyl)maleimides, specifically N-(4-Ethylphenyl)maleimide, influence their copolymerization behavior with isobutene?
A1: The research [] demonstrates that the alkyl substituents on the phenyl ring of N-(alkyl-substituted phenyl)maleimides significantly impact their alternating tendency during copolymerization with isobutene. this compound, compared to N-(2,6-diethylphenyl)maleimide, exhibits a lower tendency for alternating copolymerization. This suggests that the steric hindrance imposed by the ethyl group at the 4-position of the phenyl ring in this compound hinders the approach and reaction with the propagating isobutene radical, thus reducing the alternating tendency. The study further elucidates that this difference in reactivity can be attributed to the varying rate constants for homo-propagation and cross-propagation reactions, influenced by the steric factors imposed by the alkyl substituents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



